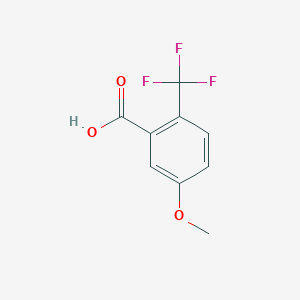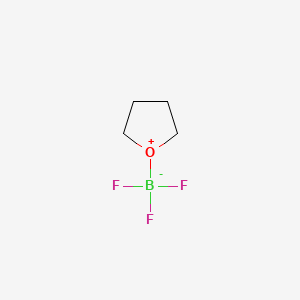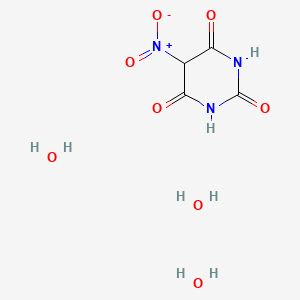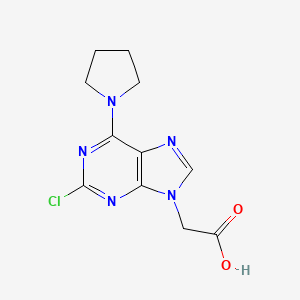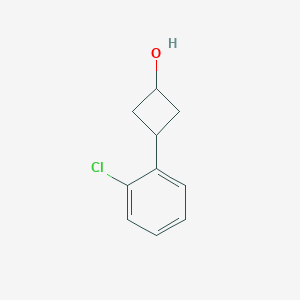![molecular formula C13H16BClN2O2 B1427392 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1025719-17-8](/img/structure/B1427392.png)
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C11H15BClNO2 . Its molecular weight is 239.51 g/mol . The compound is also known by other names such as “5-Chloropyridine-3-boronic acid pinacol ester” and "3-chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine" .
Molecular Structure Analysis
The InChI string of the compound is “InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3” and the canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=CN=C2)Cl" . These strings provide a complete description of the molecule including the connectivity, tautomeric states, isotopic and stereochemical information.Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.51 g/mol . Other physical and chemical properties such as boiling point or density are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- The compound is used as a boric acid ester intermediate with benzene rings. It is synthesized through a three-step substitution reaction and its structure is confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. The molecular structures are also calculated using density functional theory (DFT) to compare with X-ray diffraction values. This research reveals some physicochemical properties of the compound (Huang et al., 2021).
Luminescent Polymers
- The compound is involved in the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units in the main chain. These polymers, synthesized through palladium-catalyzed polycondensation, exhibit properties like high solubility in organic solvents and deep colors. They are investigated for potential applications in areas requiring luminescent materials (Welterlich, Charov, & Tieke, 2012).
Coordination Polymers
- A two-dimensional coordination polymer formed from cobalt(II) and an extended dipyridyl ligand incorporates this compound. The synthesis includes a palladium-catalyzed Suzuki coupling. The resulting polymer demonstrates square lattice topology and shows potential in material science for creating structures with specific geometric and electronic properties (Al-Fayaad et al., 2020).
Synthesis of Pharmaceutically Relevant Compounds
- It's used in the high-yield synthesis of 18 F-RO948, a radiopharmaceutical for imaging tau protein-rich regions in the human brain. The synthesis method shows potential for creating (NH)heteroarene compounds in pharmaceutical research (Kim & Choe, 2020).
Fluoride Shuttle Batteries
- The compound is investigated as a boron-based anion acceptor in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). This research explores its utility in enhancing the performance of FSBs, highlighting its role in improving fluoride ion conductivity and solubility (Kucuk & Abe, 2020).
properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9-10(15)7-17-11(9)16-6-8/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAWYLOFQTVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
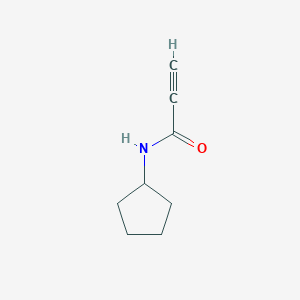
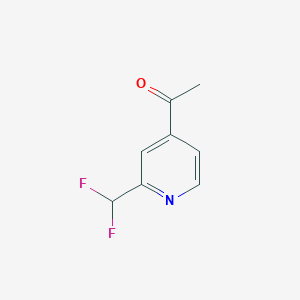
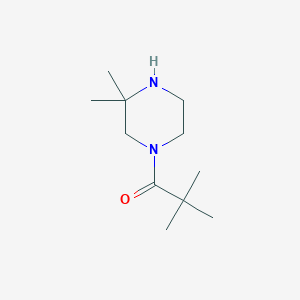
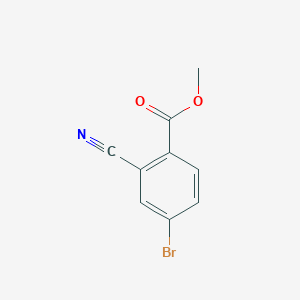
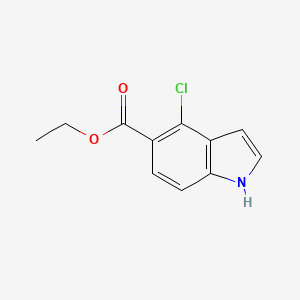
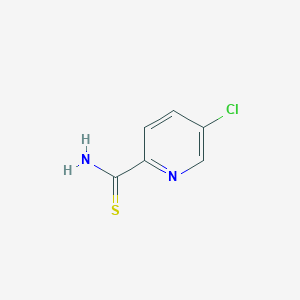
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)
![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)
